molecular formula C13H12N2O3 B3855155 N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B3855155
M. Wt: 244.25 g/mol
InChI Key: JSUBUGTXTQIFKP-NTEUORMPSA-N
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Description

N'-[(E)-(2-Methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide and 2-methoxybenzaldehyde. Its structure features a furan ring, a hydrazone linkage (C=N), and a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, influencing both chemical reactivity and biological interactions.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUBUGTXTQIFKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized through the condensation reaction between furan-2-carbohydrazide and 2-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy group and furan ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (–NHN=CH–) and the furan ring, which can coordinate with metal ions. The compound’s biological activities are believed to result from its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural variations and their implications:

Compound Name Substituents/Modifications Key Structural Features Electronic Effects
N'-[(E)-(2-Methoxyphenyl)methylidene]furan-2-carbohydrazide (Target Compound) 2-Methoxyphenyl Methoxy group at ortho position; furan-hydrazone core Electron-donating methoxy group increases aromatic ring electron density.
N'-[(E)-(3-Hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Hydroxyphenyl Hydroxyl group at meta position Polar hydroxyl group enhances solubility and hydrogen-bonding potential.
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide 5-Bromo-2-hydroxyphenyl; methylfuran substitution Bromine (electron-withdrawing) and hydroxyl groups; methyl on furan Bromine increases electrophilicity; methyl sterically hinders interactions.
N'-[(E)-Furan-2-ylmethylidene]furan-2-carbohydrazide Dual furan rings Two furan rings linked via hydrazone Electron-rich furan rings enhance π-π stacking and metal coordination potential.
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide 3-Hydroxy-4-methoxyphenyl Methoxy and hydroxyl groups on phenyl ring Combined electron-donating and polar effects; ideal for metal chelation.
N'-[(E)-(3-Bromo-5-chloro-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide 3-Bromo-5-chloro-2-hydroxyphenyl Halogenated phenyl ring Strong electron-withdrawing effects; enhances antibacterial activity.

Physicochemical and Crystallographic Properties

  • Crystal Packing :

    • The dual-furan derivative () crystallizes in an orthorhombic system (space group Pbca) with intermolecular N-H···O hydrogen bonds (bond length: 2.89 Å), stabilizing its lattice .
    • Halogenated derivatives () exhibit tighter molecular packing (density ~1.6 g/cm³) due to halogen-mediated van der Waals interactions .
  • Thermal Stability :

    • Methyl-substituted furan derivatives () decompose at ~220°C, while hydroxylated analogs () show lower thermal stability (~180°C) due to hydrogen-bond disruption.

Biological Activity

N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between furan-2-carboxylic acid hydrazide and 2-methoxybenzaldehyde in the presence of a suitable solvent such as methanol. The product is characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Characteristic absorption bands include:
    • C=O stretch (amide) around 1620–1680 cm1^{-1}
    • N-H stretch around 3180–3220 cm1^{-1}
    • C=N stretch around 1550–1600 cm1^{-1}
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H^{1}H NMR spectrum reveals signals corresponding to the aromatic protons and the methoxy group, while 13C^{13}C NMR provides information about the carbon framework of the compound.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial and fungal strains. In studies, it exhibited:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
  • Notably, it demonstrated strong activity against pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.0048mg mL0.0048\,\text{mg mL} to 0.0195mg mL0.0195\,\text{mg mL} .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

  • Cell Viability Assays : The compound exhibited substantial cytotoxic effects on neuroblastoma cell lines (SH-SY5Y and Kelly), with reductions in cell viability of up to 96% at specific concentrations .
  • Mechanism of Action : It appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Cell LineViability Reduction (%)Concentration (μM)
SH-SY5Y8210
Kelly9610

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Neuroblastoma Cells : A recent study evaluated the effectiveness of several hydrazone derivatives, including this compound. The results indicated that this compound was among the most potent against neuroblastoma cell lines, supporting its further investigation as a potential anticancer agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various synthesized compounds, including this hydrazone derivative. The findings confirmed its effectiveness against multiple bacterial strains, emphasizing its potential as an alternative to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide?

The compound is synthesized via Schiff-base condensation between furan-2-carbohydrazide and 2-methoxybenzaldehyde. Key steps include:

  • Refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 3–6 hours .
  • Purification via recrystallization from dimethylformamide (DMF) or ethanol, yielding 70–85% purity .
  • Optimization of solvent polarity and temperature to enhance imine bond formation and minimize side reactions .

Q. What standard characterization techniques are used to confirm its structure?

Essential methods include:

  • X-ray crystallography : Determines crystal system (e.g., orthorhombic P2₁2₁2₁) and hydrogen-bonding motifs (e.g., O–H⋯N interactions) .
  • Spectroscopy :
  • IR: Peaks at ~1609 cm⁻¹ (C=N), 1656 cm⁻¹ (C=O), and 3133 cm⁻¹ (N–H) confirm hydrazone formation .
  • ¹H/¹³C NMR: Resonances at δ 8.64 (s, imine proton) and δ 3.85 (s, OCH₃) validate substituent positions .
    • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 59.99% observed vs. 56.0% calculated) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Mycobacterium tuberculosis (H37Rv) and Gram-positive bacteria (e.g., S. aureus), with MIC values compared to isoniazid .
  • Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., noncentrosymmetric space groups) impact structural analysis?

Noncentrosymmetric crystals (e.g., P2₁2₁2₁) require careful refinement of anomalous scattering effects. Strategies include:

  • Using high-resolution data (θ > 54.5°) and twin-detection algorithms in SHELXL .
  • Analyzing hydrogen-bonding networks (e.g., R₂²(10) motifs) to resolve disorder in the methoxyphenyl or furan rings .
  • Validating thermal displacement parameters (ADPs) to distinguish static vs. dynamic disorder .

Q. How can conflicting biological activity data between studies be resolved?

Discrepancies in MIC values or cytotoxicity may arise from:

  • Assay variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (7–14 days for TB) .
  • Structural analogs : Compare substituent effects (e.g., 4-fluoro vs. 2-methoxy groups) on target binding .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Q. What mechanistic insights exist for its antimycobacterial activity?

Proposed mechanisms include:

  • Enzyme inhibition : Binding to M. tuberculosis enoyl-ACP reductase (InhA) via hydrazone-C=O interaction with NAD⁺ cofactor, validated via molecular docking (ΔG < -8 kcal/mol) .
  • Metal chelation : Formation of Cu(II) or Co(II) complexes enhances lipophilicity and membrane penetration .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent selection : Ethanol (dielectric constant ε = 24.3) improves imine condensation vs. DMF (ε = 36.7), reducing byproducts .
  • Catalyst screening : p-Toluenesulfonic acid (0.5 eq.) increases yield to 90% vs. acetic acid (80%) .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes at 80°C .

Q. What strategies are used to establish structure-activity relationships (SAR)?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂ at phenyl para) improves MIC against M. tuberculosis by 4-fold .
  • Bioisosteric replacement : Replacing furan with thiophene increases logP (2.1 vs. 1.8), enhancing blood-brain barrier penetration .
  • Crystallographic data : Planarity of the hydrazone moiety (torsion angle < 10°) correlates with DNA gyrase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide
Reactant of Route 2
N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide

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